

Phytosphingosine 1-Phosphate: A Structural and Functional Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phytosphingosine 1-phosphate*

Cat. No.: B029696

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phytosphingosine 1-phosphate (P1P) is a bioactive sphingolipid that plays a crucial role in a variety of cellular processes. As a phosphorylated derivative of phytosphingosine, a sphingoid base prevalent in plants, fungi, and mammals, P1P is increasingly recognized for its signaling functions, particularly in the immune system.^[1] This guide provides a comprehensive overview of the structural characteristics of P1P, its key signaling pathways, and detailed experimental protocols for its study, designed to support researchers and professionals in drug development and life sciences.

Core Structural Characteristics

Phytosphingosine 1-phosphate is a complex lipid molecule characterized by a long-chain aliphatic tail, a polar head group containing a phosphate moiety, and multiple chiral centers. Its unique structure dictates its physicochemical properties and its specific interactions with cellular targets.

Chemical and Physical Properties

The fundamental properties of P1P are summarized in the table below, providing a quantitative basis for its handling and analysis.

Property	Value	Source
Molecular Formula	C ₁₈ H ₄₀ NO ₆ P	[2]
Molecular Weight	397.5 g/mol	[2] [3]
IUPAC Name	[(2S,3S,4R)-2-amino-3,4-dihydroxyoctadecyl] dihydrogen phosphate	[2]
CAS Number	38597-28-3	[4]
Computed XLogP3	1.3	[3]
Hydrogen Bond Donors	5	
Hydrogen Bond Acceptors	7	
Stereochemistry	(2S,3S,4R)	[2]
Physical Description	Solid	[3]
Solubility	Soluble in basic buffers (e.g., ~4 mg/mL in 0.3 M NaOH for the related S1P), sparingly soluble in organic solvents, soluble in warm methanol or methanol/water mixtures.	[5]

Key Structural Features

The P1P molecule consists of three main domains:

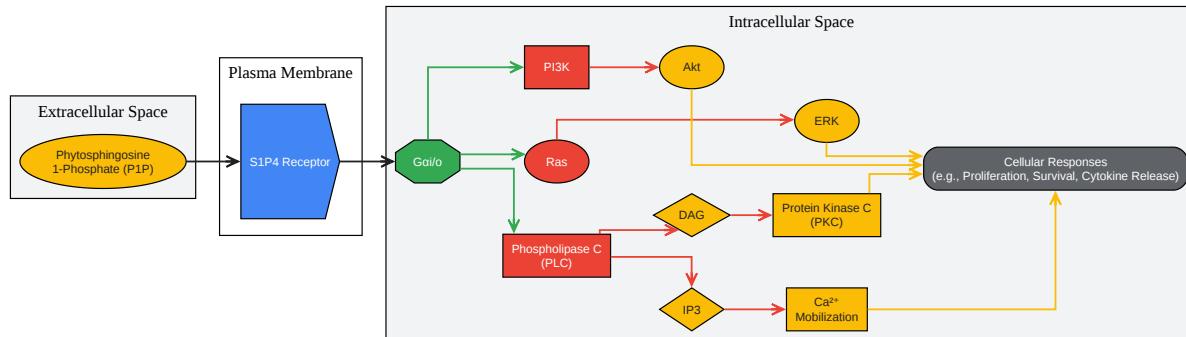
- The Hydrophobic Tail: A C18 aliphatic chain that anchors the molecule within cellular membranes.
- The Sphingoid Base Core: This central part of the molecule contains three hydroxyl groups and an amine group, providing multiple points for hydrogen bonding and contributing to its stereospecific interactions.

- The Phosphate Head Group: A negatively charged phosphate group at the 1-position, crucial for its signaling activity and interaction with receptors. At physiological pH, the molecule is zwitterionic, with a positively charged amino group and a negatively charged phosphate group.

Signaling Pathways of Phytosphingosine 1-Phosphate

P1P functions as an extracellular signaling molecule by binding to and activating specific G protein-coupled receptors (GPCRs). While structurally similar to sphingosine-1-phosphate (S1P), P1P exhibits a distinct receptor binding profile.

High-Affinity Interaction with the S1P₄ Receptor


Research has demonstrated that P1P is a high-affinity ligand for the S1P₄ receptor, a member of the S1P receptor family.^[6] Notably, P1P binds to the S1P₄ receptor with a significantly higher affinity ($K_d \approx 1.6 \text{ nM}$) than S1P itself.^[6] The S1P₄ receptor is primarily expressed in hematopoietic cells and the lung, suggesting a key role for P1P in immune regulation.^[7]

Downstream Signaling Cascades

Activation of the S1P₄ receptor by P1P initiates a cascade of intracellular signaling events. The S1P₄ receptor is known to couple to G α i and G α o proteins.^{[8][9]} This coupling leads to the activation of several downstream effector pathways, including:

- Ras/MAPK Pathway: Leading to the activation of Extracellular signal-Regulated Kinases (ERK), which are involved in cell proliferation and differentiation.^[9]
- Phospholipase C (PLC) Pathway: Resulting in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn leads to the mobilization of intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC).^[8]
- PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.^[10]

The following diagram illustrates the proposed signaling pathway for P1P through the S1P₄ receptor.

[Click to download full resolution via product page](#)

P1P signaling through the S1P4 receptor.

Experimental Protocols

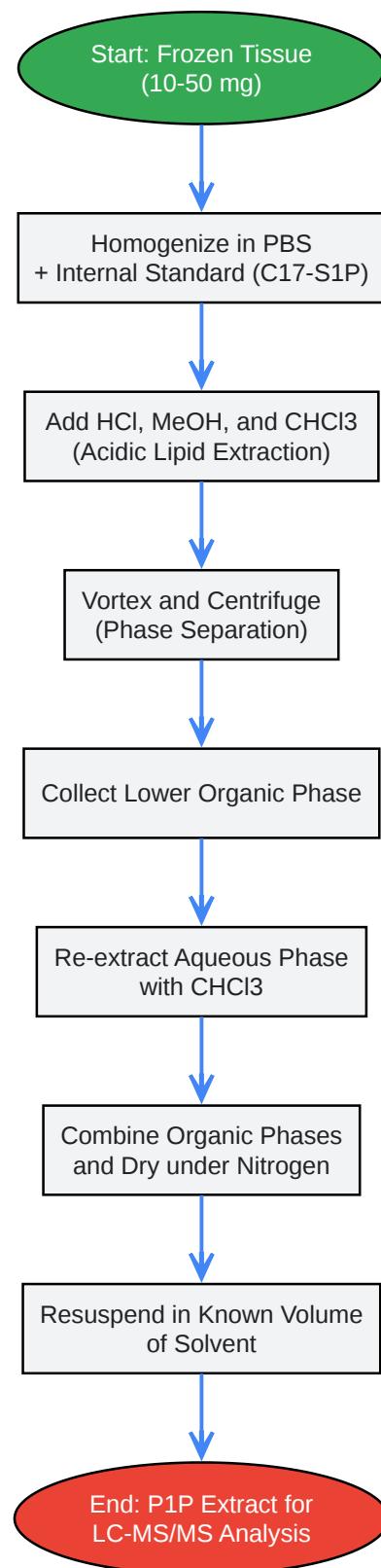
This section provides detailed methodologies for the extraction, quantification, and functional analysis of P1P.

Extraction of Phytosphingosine 1-Phosphate from Tissues

This protocol is adapted from methods for sphingosine-1-phosphate extraction and is suitable for the recovery of P1P from tissue samples.[\[11\]](#)[\[12\]](#)

Materials:

- Frozen tissue (10-50 mg)
- Ice-cold Phosphate-Buffered Saline (PBS)


- Internal Standard: C17-sphingosine-1-phosphate (C17-S1P) in methanol (10 μ M)
- 18.5% HCl
- Methanol (MeOH)
- Chloroform (CHCl_3)
- Homogenizer
- Glass centrifuge vials
- Nitrogen gas stream or vacuum concentrator

Procedure:

- Weigh 10-50 mg of frozen tissue and place it in a homogenization tube.
- Add 1 mL of ice-cold PBS and 10 μ L of the 10 μ M C17-S1P internal standard solution.
- Homogenize the tissue on ice until no visible fragments remain.
- Transfer the homogenate to a glass centrifuge vial.
- Add 300 μ L of 18.5% HCl to the homogenate.
- Add 1 mL of MeOH and 2 mL of CHCl_3 .
- Vortex the mixture vigorously for 10 minutes.
- Centrifuge at 1,900 x g for 3 minutes to separate the phases.
- Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass vial.
- Re-extract the remaining aqueous phase by adding 1 mL of CHCl_3 , vortexing, and centrifuging as before.
- Combine the second lower organic phase with the first.

- Dry the combined organic phases under a stream of nitrogen gas or using a vacuum concentrator at 60°C.
- Resuspend the dried lipid extract in a known volume (e.g., 100-200 μ L) of a suitable solvent for LC-MS/MS analysis (e.g., MeOH:CHCl₃, 4:1, v/v).
- Store the samples at -20°C until analysis.

The following workflow diagram summarizes the extraction protocol.

[Click to download full resolution via product page](#)

Workflow for P1P extraction from tissues.

Quantification by LC-MS/MS

This protocol provides a robust method for the quantification of P1P using liquid chromatography-tandem mass spectrometry (LC-MS/MS), adapted from validated methods for S1P.[\[10\]](#)[\[13\]](#)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 5 μ m)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Methanol with 0.1% formic acid
- Flow Rate: 500 μ L/min
- Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B will be required to elute P1P. An example gradient could be: 0-1 min 30% B, 1-5 min ramp to 95% B, hold for 2 min, then re-equilibrate.
- Injection Volume: 1-10 μ L

Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM):
 - P1P: The precursor ion will be the $[M+H]^+$ ion (m/z 398.3). The product ion will likely correspond to the loss of the phosphate group and water (a common fragmentation for

sphingoid base phosphates). A specific transition would need to be optimized, but a likely candidate is m/z 398.3 \rightarrow 282.3.

- Internal Standard (C17-S1P): The precursor ion will be the $[M+H]^+$ ion (m/z 366.3), with a corresponding product ion.
- Data Analysis: A standard curve is generated by analyzing known concentrations of a P1P analytical standard. The concentration of P1P in the samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

S1P₄ Receptor Activation Assay (Calcium Mobilization)

This protocol describes a cell-based functional assay to measure the activation of the S1P₄ receptor by P1P by monitoring changes in intracellular calcium levels.[\[3\]](#)[\[5\]](#)

Materials:

- CHO-K1 or HEK293 cells stably expressing the human S1P₄ receptor and a G α q/11 G-protein (to couple the G α i/o-linked receptor to the PLC/Ca²⁺ pathway).
- Cell culture medium (e.g., DMEM/F12 with 10% FBS)
- 96-well black-walled, clear-bottom plates
- Fura-2 AM calcium indicator dye
- Pluronic F-127
- Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- P1P stock solution
- Fluorescence plate reader with automated injection capabilities (e.g., FlexStation)

Procedure:

- Cell Plating: Seed the S1P₄-expressing cells into the 96-well plates at an appropriate density and allow them to adhere overnight.

- Dye Loading:
 - Prepare a Fura-2 AM loading solution in Assay Buffer (e.g., 5 μ M Fura-2 AM with 0.02% Pluronic F-127).
 - Remove the culture medium from the cells and add the Fura-2 AM loading solution.
 - Incubate the plate at 37°C for 60 minutes.
- Washing: Gently wash the cells with Assay Buffer to remove extracellular dye.
- Assay:
 - Place the plate in the fluorescence plate reader.
 - Set the instrument to measure fluorescence at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
 - Establish a baseline fluorescence reading.
 - Inject a solution of P1P (at various concentrations to generate a dose-response curve) into the wells.
 - Immediately begin recording the fluorescence changes over time.
- Data Analysis: The ratio of the fluorescence at 340 nm to 380 nm is calculated, which is proportional to the intracellular calcium concentration. The change in this ratio upon addition of P1P indicates receptor activation. An EC₅₀ value can be calculated from the dose-response curve.

Conclusion

Phytosphingosine 1-phosphate is a structurally distinct sphingolipid with important signaling roles, primarily through its high-affinity interaction with the S1P₄ receptor. This guide has provided a detailed overview of its structural characteristics, elucidated its key signaling pathway, and presented robust experimental protocols for its investigation. This comprehensive information will aid researchers in further exploring the physiological and pathological roles of P1P and in the development of novel therapeutic strategies targeting this signaling axis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. High-Throughput Assays to Measure Intracellular Ca²⁺ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hi-Affi™ In Vitro Cell based Lysophospholipid (S1P) Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. High-throughput assays to measure intracellular Ca²⁺ mobilization in cells that express recombinant S1P receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-Phosphate, a Diffusible Calcium Influx Factor Mediating Store-operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic Phytosphingosine-1-Phosphate Primed Mesenchymal Stem Cells Ameliorate LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Intracellular Generation of Sphingosine 1-Phosphate in Human Lung Endothelial Cells: ROLE OF LIPID PHOSPHATE PHOSPHATASE-1 AND SPHINGOSINE KINASE 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Phytosphingosine 1-Phosphate: A Structural and Functional Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b029696#structural-characteristics-of-phytosphingosine-1-phosphate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com